3-Fluoro-4-methoxybenzonitrile
Overview
Description
3-Fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitrobenzonitrile with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution processes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzonitriles.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3-Fluoro-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .
Comparison with Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 2-Fluoro-4-methoxybenzonitrile
- 4-Fluorobenzonitrile
Comparison: 3-Fluoro-4-methoxybenzonitrile is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific interactions in biological systems. Compared to similar compounds, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOVAOEPGQDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379095 | |
Record name | 3-Fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-62-4 | |
Record name | 3-Fluoro-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.